

ML307 selectivity profiling against other ubiquitin-conjugating enzymes

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Compound of Interest

Compound Name: ML307

Cat. No.: B15136055

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ML307: A Selective Inhibitor of the Ubiquitin-Conjugating Enzyme Ubc13

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[City, State] – [Date] – A detailed comparison guide has been published today, outlining the selectivity profile of **ML307**, a potent inhibitor of the ubiquitin-conjugating enzyme Ubc13 (also known as UBE2N). This guide is intended for researchers, scientists, and drug development professionals investigating the ubiquitin proteasome system and its role in disease. **ML307** has demonstrated significant potency and selectivity for Ubc13, an enzyme critically involved in DNA repair and immune signaling pathways.

Unveiling the Selectivity of ML307

ML307 has been identified as a sub-micromolar inhibitor of Ubc13, with a reported half-maximal inhibitory concentration (IC₅₀) of 781 nM.^[1] To ascertain its specificity, **ML307** has been profiled against other enzymes. This targeted approach is crucial for minimizing off-target effects and ensuring that observed biological activities are directly attributable to the inhibition of Ubc13.

While a comprehensive screening against a full panel of ubiquitin-conjugating enzymes (E2s) is not publicly available, initial selectivity data demonstrates a favorable profile for **ML307**. The compound was found to be highly selective against the cysteine protease Caspase-3, with a

selectivity of over 128-fold. Furthermore, it did not show inhibitory activity in a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for the unrelated target Bfl-1, indicating it is not a general TR-FRET artifact.

To provide a comparative landscape, this guide also considers other known inhibitors of ubiquitin-conjugating enzymes, such as NSC697923 and BAY 11-7082. NSC697923 is a selective inhibitor of the Ubc13-Uev1A complex and has been shown to not inhibit Ubch5c activity. BAY 11-7082, while also inhibiting Ubc13, is known to be a more promiscuous inhibitor, affecting other E2 enzymes like Ubch7 and even the E1 activating enzyme.

Table 1: Comparative Selectivity Profile of Ubc13 Inhibitors

Compound	Target E2	IC50 (nM)	Other E2s Inhibited	Notes
ML307	Ubc13	781	Data not available	>128-fold selective over Caspase-3; Not a TR-FRET artifact.
NSC697923	Ubc13-Uev1A	-	Does not inhibit Ubch5c	Cell-permeable.
BAY 11-7082	Ubc13	-	Ubch7, E1 activating enzyme	Known to be a promiscuous inhibitor.

IC50 values are presented where available. A dash (-) indicates that a specific value was not found in the reviewed literature.

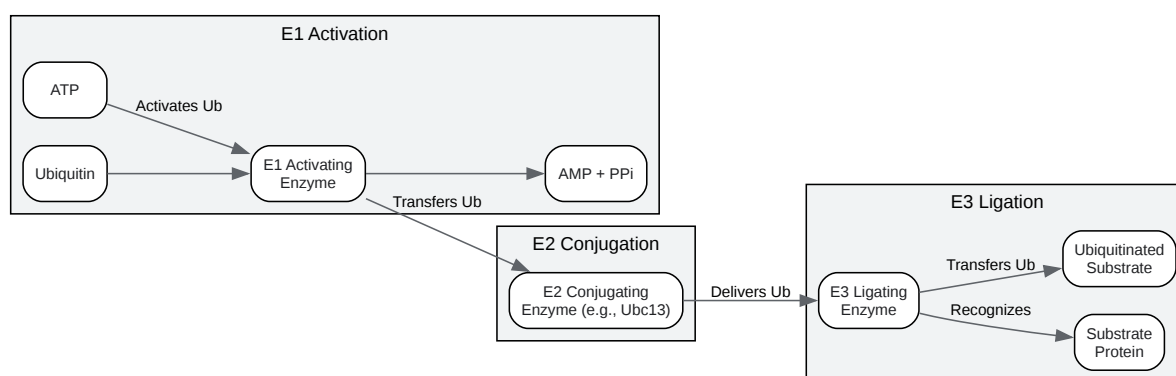
The Ubiquitination Cascade and the Role of Ubc13

The process of ubiquitination is a crucial post-translational modification that governs a multitude of cellular processes. It involves a three-step enzymatic cascade:

- **E1 Activating Enzyme:** Activates the ubiquitin molecule in an ATP-dependent manner.

- E2 Conjugating Enzyme: Receives the activated ubiquitin from the E1 enzyme, forming a thioester bond.
- E3 Ligating Enzyme: Recognizes the specific substrate and facilitates the transfer of ubiquitin from the E2 enzyme to the substrate.

Ubc13 is a unique E2 enzyme that, in conjunction with a ubiquitin-conjugating enzyme E2 variant (UEV) protein, specifically assembles K63-linked polyubiquitin chains. These chains are not typically associated with proteasomal degradation but instead play a critical role in signaling pathways, including the NF- κ B pathway and the DNA damage response.



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Caption: The enzymatic cascade of ubiquitination.

Experimental Protocol: TR-FRET Assay for Ubc13 Inhibition

The primary method used to determine the inhibitory activity of compounds like **ML307** against Ubc13 is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based high-

throughput screening assay. This assay measures the formation of polyubiquitin chains catalyzed by the Ubc13/Uev1a complex.

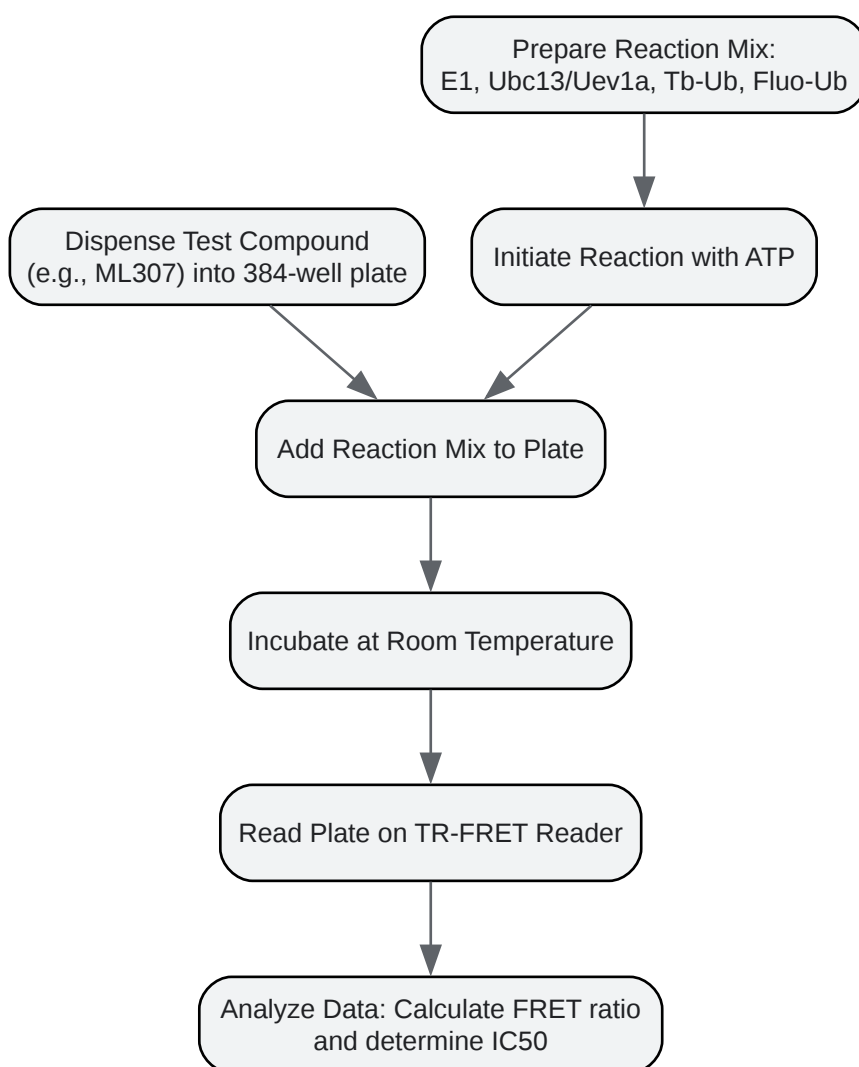
Materials:

- E1 activating enzyme
- Ubc13 and Uev1a proteins
- Terbium-conjugated Ubiquitin (Tb-Ub; donor fluorophore)
- Fluorescein-conjugated Ubiquitin (Fluo-Ub; acceptor fluorophore)
- ATP
- Assay Buffer (e.g., 50 mM HEPES, pH 7.5, with appropriate salts)
- Test compounds (e.g., **ML307**) dissolved in DMSO
- 384-well assay plates

Procedure:

- **Compound Dispensing:** Test compounds are dispensed into the wells of a 384-well plate.
- **Reagent Preparation:** A master mix containing E1, Ubc13, Uev1a, Tb-Ub, and Fluo-Ub in assay buffer is prepared.
- **Reaction Initiation:** The ubiquitination reaction is initiated by the addition of ATP to the master mix.
- **Dispensing Reaction Mix:** The complete reaction mixture is dispensed into the wells containing the test compounds.
- **Incubation:** The plate is incubated at room temperature to allow for the formation of polyubiquitin chains.

- **TR-FRET Reading:** The plate is read on a TR-FRET compatible plate reader. The reader excites the terbium donor and measures the emission from both the terbium and the fluorescein acceptor.
- **Data Analysis:** The ratio of the acceptor to donor fluorescence is calculated. A decrease in this ratio in the presence of a test compound indicates inhibition of polyubiquitin chain formation. IC₅₀ values are then determined from dose-response curves.



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References

- 1. Table 8, Summary of in vitro ADME Properties of UBC13 inhibitor probe ML307 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
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